2-溴-3-(二氟甲基)-6-氟苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

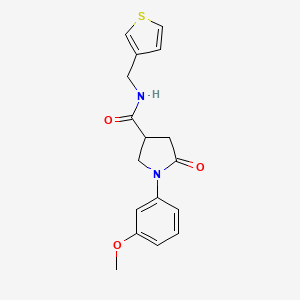

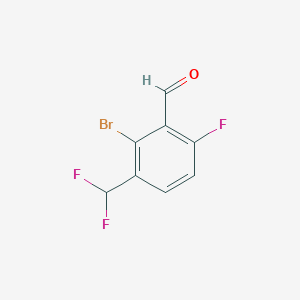

2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde is a halogenated aromatic aldehyde with potential applications in organic synthesis and material science. The presence of bromine and fluorine atoms on the benzene ring can significantly influence the reactivity and physical properties of the compound, making it a valuable intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, such as 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes, as described in the literature. A three-step sequence involving a selective palladium-catalyzed ortho-bromination with O-Methyloxime as a directing group is a key step in the synthesis process, leading to good overall yields of the desired brominated aldehydes . Additionally, the synthesis of related compounds through palladium-catalyzed reactions with arylboronic acids and arylhydrazines has been reported, which could potentially be adapted for the synthesis of 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde .

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes is influenced by the substituents on the aromatic ring. For instance, studies on 2-bromo-5-fluorobenzaldehyde (BFB) have shown that optimization leads to C(S) symmetry with O-trans and O-cis isomers, with the O-trans-isomer being the low energy stable form . Similarly, the molecular structure of 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde would be expected to exhibit such isomerism, with the electronic effects of the difluoromethyl group further influencing its geometry and stability.

Chemical Reactions Analysis

2-Bromobenzaldehydes are versatile intermediates in organic synthesis. They can undergo a variety of chemical reactions, including the novel one-pot allylboration-Heck reaction to produce 3-methyleneindan-1-ols , and carbonylative cyclization with primary amines to give 3-(alkylamino)isoindolin-1-ones . These reactions demonstrate the potential of 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde to serve as a precursor for the synthesis of complex organic molecules with potential biological and medicinal applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes are significantly affected by the presence of halogen atoms. For example, the bromine substitution in 2,3-dimethoxybenzaldehyde has been shown to decrease certain intermolecular contacts and increase others, affecting the crystal structure and reactivity . Vibrational spectroscopy and computational studies provide insights into the characteristic frequencies and structural parameters of these compounds . The presence of fluorine and bromine in 2-Bromo-3-(difluoromethyl)-6-fluorobenzaldehyde would be expected to similarly influence its physical properties, such as melting point, boiling point, and solubility, as well as its chemical reactivity.

科学研究应用

有机化学中的合成和表征

2-溴-3-(二氟甲基)-6-氟苯甲醛已被用于合成各种有机化合物。例如,它的衍生物溴代-2-氟苯甲醛被用于合成和表征氟化色酮和氯代色酮,这些化合物表现出抗菌活性 (Jagadhani 等人,2014 年)。类似地,该化合物已被用于合成其他氟代苯甲醛,如 4-溴-2-氟苯甲醛,表明其在有机合成中的多功能性 (Bing-he,2008 年)。

化学反应中的催化

在催化领域,与 2-溴-3-(二氟甲基)-6-氟苯甲醛密切相关的 2-溴苯甲醛在促进各种化学反应中发挥了重要作用。例如,它们已在钯催化条件下用于合成具有生物和医药应用的化合物 (Ghosh & Ray,2017 年)。

分析和材料科学应用

类似化合物的分析和材料科学应用也很显著。例如,4-溴-3-氟苯甲醛已被分析其在药物物质生产中的作用,突出了控制药物合成中杂质的重要性 (Shen 等人,2016 年)。此外,2-氟-4-溴苯甲醛的振动光谱和密度泛函理论模拟有助于理解光谱学中的分子结构 (Tursun 等人,2015 年)。

抗菌化合物的合成

在抗菌化合物的合成中,2-溴-3-(二氟甲基)-6-氟苯甲醛的衍生物已被用于创建具有潜在抗菌和抗真菌活性的新型化合物 (Babu 等人,2015 年)。

属性

IUPAC Name |

2-bromo-3-(difluoromethyl)-6-fluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-7-4(8(11)12)1-2-6(10)5(7)3-13/h1-3,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWACVKQSCSSPKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)Br)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000437.png)

![4-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B3000441.png)

![(1'S,2R,4S,5'R)-6,6,8,8-Tetramethyl-1',4-di(propan-2-yl)spiro[3,4-dihydrochromene-2,4'-bicyclo[3.1.0]hexane]-5,7-dione](/img/structure/B3000449.png)

![N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3000450.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3000451.png)

![1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B3000453.png)

![2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3000454.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3000456.png)

![2-Chloro-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B3000457.png)

![3,3,9-Trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3000458.png)